molecular formula C28H23N3O3S B11770435 3-amino-N,4-bis(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide

3-amino-N,4-bis(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B11770435
M. Wt: 481.6 g/mol
InChI Key: VOXOWLFHUHXYSF-UHFFFAOYSA-N
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Description

3-amino-N,4-bis(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a thieno[2,3-b]pyridine core, which is known for its electronic properties and stability. The presence of methoxyphenyl and phenyl groups further enhances its chemical versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N,4-bis(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

3-amino-N,4-bis(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

3-amino-N,4-bis(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-amino-N,4-bis(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s electronic properties allow it to interact with enzymes, receptors, and other biomolecules, potentially inhibiting or modulating their activities. These interactions can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-amino-N,4-bis(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide stands out due to its unique combination of functional groups and electronic properties. The presence of both methoxyphenyl and phenyl groups, along with the thieno[2,3-b]pyridine core, provides a distinct chemical profile that can be leveraged for various applications .

Properties

Molecular Formula

C28H23N3O3S

Molecular Weight

481.6 g/mol

IUPAC Name

3-amino-N,4-bis(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C28H23N3O3S/c1-33-20-12-8-17(9-13-20)22-16-23(18-6-4-3-5-7-18)31-28-24(22)25(29)26(35-28)27(32)30-19-10-14-21(34-2)15-11-19/h3-16H,29H2,1-2H3,(H,30,32)

InChI Key

VOXOWLFHUHXYSF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NC3=C2C(=C(S3)C(=O)NC4=CC=C(C=C4)OC)N)C5=CC=CC=C5

Origin of Product

United States

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